Deltonin

Beschreibung

This compound has been reported in Paris polyphylla var. chinensis, Dioscorea parviflora, and other organisms with data available.

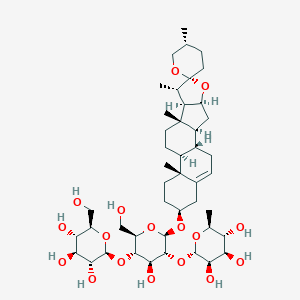

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-35(52)33(50)31(48)21(3)56-40)37(54)38(29(17-47)59-42)60-41-36(53)34(51)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAMGHNQGZIWHZ-YIKYYZBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319158 | |

| Record name | Deltonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55659-75-1 | |

| Record name | Deltonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55659-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deltonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deltonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y54R152I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deltonin's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltonin, a steroidal saponin, has demonstrated significant anti-cancer properties through a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways through which this compound exerts its effects, focusing on its role in inducing apoptosis, inhibiting angiogenesis, and modulating critical signaling cascades. The information presented herein is a synthesis of findings from various in vitro and in vivo studies, intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of Action

This compound's anti-tumor activity is primarily attributed to two key processes: the induction of programmed cell death (apoptosis) in cancer cells and the inhibition of new blood vessel formation (angiogenesis) that tumors require for growth and metastasis. These effects are orchestrated through the modulation of several interconnected signaling pathways.

Induction of Apoptosis

This compound triggers apoptosis in various cancer cell lines through the intrinsic and extrinsic pathways. This is characterized by a series of molecular events including cell cycle arrest, modulation of pro- and anti-apoptotic proteins, and activation of caspases.

Studies have shown that this compound can induce a G2-M phase arrest in the cell cycle of colon cancer cells, preventing them from proceeding to mitosis and ultimately leading to apoptosis.[1] A key aspect of this compound-induced apoptosis is the alteration of the Bax/Bcl-2 ratio. This compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in balance leads to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[2]

The apoptotic cascade is further propagated by the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

Inhibition of Angiogenesis

Angiogenesis is a critical process for tumor growth and metastasis, and this compound has been shown to be a potent inhibitor of this process. The anti-angiogenic effects of this compound are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[3]

This compound has been observed to block the phosphorylation of VEGFR2, which is the initial step in the activation of this pathway by its ligand, VEGF. By inhibiting VEGFR2 phosphorylation, this compound effectively blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. This includes the inhibition of Src family kinase, focal adhesion kinase (FAK), extracellular signal-regulated kinase (Erk1/2), and AKT kinase.[3]

Modulation of Key Signaling Pathways

This compound's pro-apoptotic and anti-angiogenic effects are underpinned by its ability to modulate critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in gastric carcinoma cells.[4][5] The inactivation of this pathway contributes significantly to this compound's ability to induce apoptosis and enhance the chemosensitivity of cancer cells to other drugs like cisplatin.[4][5]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been found to decrease the activity of extracellular signal-regulated kinase-1/2 (ERK1/2), a key component of the MAPK pathway.[6] In some contexts, it has also been shown to increase the phosphorylation of p38 MAPK.[3] The modulation of these MAPK components contributes to this compound's overall anti-cancer effects.

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| AGS | Gastric Carcinoma | 3.487 | [7] |

| HGC-27 | Gastric Carcinoma | 2.343 | [7] |

| MKN-45 | Gastric Carcinoma | 2.78 | [7] |

Note: IC50 values for other cancer cell lines such as C26 (colon) and MDA-MB-231 (breast) have been investigated, but specific values were not available in the reviewed literature.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound-induced apoptotic signaling pathway.

Caption: this compound's inhibition of the VEGFR2 signaling pathway.

Caption: this compound's modulation of the PI3K/Akt/mTOR and p38-MAPK pathways.

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. However, the following are generalized methodologies for the key experiments used to elucidate this compound's mechanism of action, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is then calculated.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-phospho-Akt) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound exhibits a potent and multi-targeted anti-cancer activity. Its ability to induce apoptosis through the mitochondrial pathway, inhibit angiogenesis by targeting the VEGFR2 signaling cascade, and modulate the PI3K/Akt/mTOR and MAPK pathways makes it a promising candidate for further investigation and development as a therapeutic agent in oncology. This guide provides a foundational understanding of its mechanism of action to support ongoing and future research in this area.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. This compound induces apoptosis in MDA‑MB‑231 human breast cancer cells via reactive oxygen species‑mediated mitochondrial dysfunction and ERK/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits angiogenesis by regulating VEGFR2 and subsequent signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

Deltonin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltonin, a steroidal saponin, has garnered significant attention within the scientific community for its potent anti-cancer properties. This technical guide provides an in-depth overview of this compound, focusing on its natural origins, detailed methodologies for its isolation and purification, and its mechanisms of action. Quantitative data on the yields of related compounds from its primary sources are presented, alongside comprehensive experimental protocols. Furthermore, this document elucidates the key signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Natural Sources of this compound

This compound is a naturally occurring phytochemical predominantly found in plants of the Dioscorea genus, commonly known as yams. While over 600 species of Dioscorea exist, this compound has been most notably isolated from Dioscorea zingiberensis C.H. Wright, a traditional Chinese medicinal herb.[1][2][3] Other species of Dioscorea also contain a variety of steroidal saponins, and while this compound may be present, D. zingiberensis is considered a primary source. The tubers and rhizomes of these plants are the primary repositories of these valuable secondary metabolites.[3]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction, partitioning, and chromatographic purification. The following is a representative protocol synthesized from established methodologies.[4]

General Experimental Protocol for this compound Isolation

-

Preparation of Plant Material: Fresh or dried rhizomes of Dioscorea zingiberensis are collected, cleaned, and pulverized into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically ethanol (EtOH), at room temperature or with heating under reflux. This process is repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Concentration: The resulting crude ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent Partitioning: The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their solubility, with saponins like this compound typically concentrating in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction, rich in saponins, is subjected to column chromatography for further purification. A variety of stationary phases can be employed, including:

-

Macroporous Resin (e.g., AB-8): For initial fractionation of the saponin mixture.

-

Reversed-Phase Silica Gel (e.g., ODS): For separation based on hydrophobicity.

-

MCI Gel (e.g., CHP 20P): For further refinement of the fractions.

-

-

Final Purification: Fractions containing this compound, as identified by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are pooled and may require further rounds of chromatography to achieve high purity.

-

Structure Elucidation: The purified this compound is then structurally characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of Related Saponins in Dioscorea Species

While specific quantitative data for this compound across a wide range of Dioscorea species is not extensively documented in readily available literature, data for the related and commercially important sapogenin, diosgenin, provides a valuable benchmark. The content of these compounds can vary based on the species, geographical location, and harvesting time.

| Plant Species | Compound | Yield/Content | Method of Analysis |

| Dioscorea zingiberensis | Diosgenin | Up to 19.52 mg/g | UPLC-DAD-MS |

| Dioscorea zingiberensis | Diosgenin | 30.05 ± 0.59 mg/g (after biotransformation) | HPLC |

| Dioscorea deltoidea | Diosgenin | 1.15% of Dry Weight | HPTLC |

| Dioscorea hispida | Diosgenin | 0.001% to 0.003% of Dry Weight | HPTLC |

| Dioscorea bulbifera | Diosgenin | 0.0021% to 0.0023% of Dry Weight | HPTLC |

Analytical Methods for this compound Quantification

Accurate quantification of this compound is crucial for pharmacokinetic studies and quality control. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

HPLC-MS/MS Method for this compound Quantification in Plasma

-

Sample Preparation: Protein precipitation of plasma samples is performed using acetonitrile.

-

Chromatographic Separation:

-

Column: Reversed-phase Hypersil Gold column (150mm x 2.1mm, 5µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 200 µL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode.

-

-

Validation: The method should be validated for linearity, accuracy, precision, and stability. A typical linear range for this compound is 2-5000 ng/mL.[5]

Biological Activity and Signaling Pathways

This compound exhibits significant anti-cancer activity by modulating key signaling pathways involved in cell proliferation, apoptosis, and chemosensitivity.[1][6]

Inhibition of PI3K/AKT/mTOR and MAPK Signaling Pathways

This compound has been shown to inhibit the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6] This inhibition leads to a cascade of downstream effects that ultimately promote cancer cell apoptosis and enhance the efficacy of chemotherapeutic agents like cisplatin.[6]

Caption: this compound inhibits the PI3K/AKT/mTOR and p38-MAPK pathways, leading to decreased cell proliferation and increased apoptosis.

Experimental Workflow for Investigating this compound's Anti-Cancer Effects

A typical experimental workflow to evaluate the anti-cancer properties of this compound involves a combination of in vitro and in vivo studies.

Caption: A representative workflow for evaluating the anti-cancer effects of this compound, from in vitro cell-based assays to in vivo animal models.

Conclusion

This compound, a steroidal saponin primarily sourced from Dioscorea zingiberensis, demonstrates significant potential as an anti-cancer agent. Its mechanism of action, involving the inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways, provides a strong rationale for its further investigation and development. The methodologies for isolation, purification, and quantification outlined in this guide offer a foundation for researchers to advance the study of this promising natural compound. As research continues, this compound may emerge as a valuable component in the arsenal of cancer therapeutics.

References

- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Isolation and structure determination of steroidal saponin from Dioscorea zingiberensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Deltonin's Role in the Inhibition of ERK1/2 and AKT Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltonin, a steroidal saponin isolated from Dioscorea zingiberensis Wright, has emerged as a compound of significant interest in oncological research due to its pronounced cytotoxic activities against various cancer cell lines.[1] Central to its anti-tumorigenic properties is its ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. This technical guide provides an in-depth examination of this compound's mechanism of action, with a specific focus on its inhibitory effects on the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (AKT) signaling cascades. These pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. This document will detail the quantitative effects of this compound, outline the experimental protocols used to elucidate its function, and provide visual representations of the signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Pro-Survival Signaling

This compound exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in a dose- and time-dependent manner.[1][2][3] Mechanistic studies have revealed that these effects are strongly correlated with the downregulation of two key pro-survival signaling pathways: the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.

Research indicates that this compound treatment leads to a significant reduction in the phosphorylation levels of both AKT and ERK1/2.[1][4] Phosphorylation is a critical step for the activation of these kinases. By decreasing their phosphorylation, this compound effectively inactivates these signaling cascades, thereby preventing the downstream signaling that promotes cell growth and survival. In gastric carcinoma cells, this compound has been shown to mitigate the phosphorylation of PI3K, AKT, mTOR, and p38-MAPK.[2][3] This multi-target inhibition underscores the potent and broad-spectrum anti-cancer potential of this compound.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cell lines.

Table 1: Effect of this compound on Cell Viability in Gastric Cancer Cell Lines

| Cell Line | This compound Concentration | Observation | Reference |

| HGC-27 | 2.5 µM | Attenuated cell viability | [5] |

| AGS | 2.5 µM | Attenuated cell viability | [5] |

Table 2: Effect of this compound on Protein Phosphorylation in Gastric Cancer Cell Lines (AGS and HGC-27)

| Target Protein | Treatment | Observation | Reference |

| p-PI3K | This compound (2.5 µM) | Substantially reduced phosphorylation | [2] |

| p-AKT | This compound (2.5 µM) | Substantially reduced phosphorylation | [2] |

| p-mTOR | This compound (2.5 µM) | Substantially reduced phosphorylation | [2] |

| p-p38-MAPK | This compound (2.5 µM) | Substantially reduced phosphorylation | [2] |

Table 3: Effect of this compound on Apoptosis-Related Proteins in MDA-MB-231 Human Breast Cancer Cells

| Target Protein | Treatment | Observation | Reference |

| Bax | This compound | Upregulation | [1][4] |

| Bcl-2 | This compound | Downregulation | [1][4] |

| Activated Caspase-3 | This compound | Increased | [1][4] |

| Activated Caspase-8 | This compound | Increased | [1][4] |

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound's inhibitory action on PI3K/AKT and MAPK/ERK pathways.

References

- 1. This compound induces apoptosis in MDA‑MB‑231 human breast cancer cells via reactive oxygen species‑mediated mitochondrial dysfunction and ERK/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. wjgnet.com [wjgnet.com]

In-vitro Anti-Tumor Activity of Deltonin: A Technical Guide

Introduction

Deltonin, a steroidal saponin isolated from the rhizomes of Dioscorea zingiberensis Wright, has emerged as a compound of significant interest in oncology research.[1] Preclinical studies have highlighted its potent cytotoxic activities against a variety of cancer cells. This technical guide provides an in-depth overview of the in-vitro anti-tumor effects of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-cancer agents.

Cytotoxic Activity of this compound

This compound exhibits significant dose-dependent cytotoxic effects across a range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Tested Concentrations (μM) | Reported IC50 Value (μM) | Reference |

|---|---|---|---|---|

| C26 | Murine Colon Carcinoma | Not explicitly stated | More cytotoxic than 5-fluorouracil | [1] |

| AGS | Human Gastric Adenocarcinoma | 0.625, 1.25, 2.5, 5, 10, 20 | Graphically determined | [2] |

| HGC-27 | Human Gastric Carcinoma | 0.625, 1.25, 2.5, 5, 10, 20 | Graphically determined | [2] |

| MKN-45 | Human Gastric Carcinoma | 0.625, 1.25, 2.5, 5, 10, 20 | Graphically determined | [2] |

| MDA-MB-231 | Human Breast Adenocarcinoma | Not explicitly stated | Dose-dependent inhibition | [3] |

| FaDu | Head and Neck Squamous Carcinoma | Not explicitly stated | Induces apoptosis and autophagy |[2] |

Mechanisms of Action

This compound exerts its anti-tumor effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and disrupting key cell survival signaling pathways.

Induction of Apoptosis

Apoptosis is a critical mechanism for this compound's anti-cancer activity. It triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by the modulation of Bcl-2 family proteins and the activation of a caspase cascade.

Table 2: Modulation of Apoptosis-Related Proteins by this compound

| Protein Family | Protein | Effect of this compound | Pathway | Reference |

|---|---|---|---|---|

| Bcl-2 Family | Bcl-2 | Decreased Expression | Anti-Apoptotic | [1] |

| Bax | Increased Expression | Pro-Apoptotic | [1][2] | |

| Bad | Increased Expression | Pro-Apoptotic | [2][4] | |

| Bid | Increased Expression | Pro-Apoptotic | [2][4] | |

| Caspases | Pro-Caspase-8 | Decreased Expression | Apoptosis Initiator | [1] |

| Pro-Caspase-9 | Decreased Expression | Apoptosis Initiator | [1] | |

| Activated Caspase-3 | Increased Levels | Apoptosis Effector | [1] | |

| Activated Caspase-9 | Increased Levels | Apoptosis Initiator | [1] | |

| Other | Cleaved PARP | Increased Levels | Apoptosis Marker | [1] |

| | Fas | Increased Expression | Extrinsic Pathway |[2][4] |

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to suppress critical signaling pathways that are often hyperactivated in cancer cells, promoting their proliferation and survival.

A. PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. This compound treatment leads to the decreased phosphorylation of PI3K, AKT, and mTOR, effectively inactivating this pro-survival cascade.[2][4][5]

B. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is crucial for cell proliferation and differentiation. This compound treatment inhibits the phosphorylation of key components like ERK1/2 and p38-MAPK, thereby impeding cancer cell growth.[1][2][3][4]

Induction of Oxidative Stress

In some cancer cell lines, such as MDA-MB-231 human breast cancer cells, this compound has been found to induce the generation of Reactive Oxygen Species (ROS).[3] This increase in intracellular ROS leads to mitochondrial dysfunction, characterized by the collapse of the mitochondrial membrane potential (ΔΨm), which is a key step in initiating the intrinsic apoptosis pathway.[3]

Detailed Experimental Protocols

The following sections outline the standard methodologies used to evaluate the in-vitro anti-tumor activity of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 7.5 x 10³ cells/well and incubate overnight to allow for attachment.[7][8]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.625 to 20 μM) and a vehicle control (e.g., DMSO).[2] Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[8]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystals to form.

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[8]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[7]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins within a cell lysate, providing insight into the activation or suppression of signaling pathways.[4]

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, Bax, Bcl-2, Caspase-3, GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion

The collective in-vitro evidence demonstrates that this compound is a potent anti-tumor agent with a well-defined mechanism of action. It effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis through the modulation of the intrinsic apoptotic pathway and the suppression of crucial pro-survival signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways.[1][2][9] Furthermore, its ability to induce ROS provides an additional mechanism for its cytotoxicity.[3] These findings underscore this compound's potential as a candidate for further preclinical and clinical development in cancer therapy.

References

- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. wjgnet.com [wjgnet.com]

Deltonin: A Technical Deep Dive into its Anti-Cancer Proliferative Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltonin, a steroidal saponin derived from the rhizomes of Dioscorea zingiberensis, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide synthesizes the current understanding of this compound's impact on cancer cell proliferation, detailing its mechanisms of action, effects on key signaling pathways, and summarizing available quantitative data from preclinical studies. The primary modes of action of this compound include the induction of apoptosis and cell cycle arrest in various cancer cell lines. These effects are predominantly mediated through the inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways. This document provides a comprehensive overview of the experimental evidence, methodologies, and in vivo efficacy of this compound, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound is one such molecule that has garnered significant attention. Isolated from Dioscorea zingiberensis, this steroidal saponin has demonstrated significant cytotoxic activity against a range of cancer cells.[1] This guide provides an in-depth technical analysis of the molecular mechanisms underlying this compound's anti-proliferative effects, with a focus on its impact on critical cellular signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

This compound has been shown to induce apoptosis in a variety of cancer cell lines, including colon, gastric, and head and neck cancers.[1][2][3] This programmed cell death is triggered through both intrinsic and extrinsic pathways, characterized by the activation of caspases and alterations in the expression of Bcl-2 family proteins.

Key molecular events in this compound-induced apoptosis include:

-

Upregulation of pro-apoptotic proteins: Increased expression of Bax, Bak, and Bid.[2]

-

Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[1]

-

Activation of caspases: Activation of caspase-3, caspase-8, and caspase-9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[1]

-

Induction of DNA damage: this compound treatment has been associated with dampened DNA repair mechanisms.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, leading to arrest at specific phases. In colon cancer cells, this compound has been observed to cause a dramatic G2/M phase arrest.[1] This cell cycle blockade prevents cancer cells from dividing and proliferating, contributing to the overall anti-tumor effect.

Impact on Signaling Pathways

The anti-proliferative effects of this compound are intricately linked to its ability to modulate key signaling pathways that are often dysregulated in cancer. The two primary pathways affected by this compound are the PI3K/AKT/mTOR and the MAPK pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to inhibit this pathway, leading to a cascade of downstream effects that culminate in reduced cell proliferation and increased apoptosis.[2][3]

This compound's inhibitory effects on this pathway are characterized by:

-

Reduced phosphorylation: this compound mitigates the phosphorylation of PI3K, AKT, and mTOR in a dose-dependent manner.[2]

-

Enhanced chemosensitivity: Inhibition of the PI3K/AKT/mTOR pathway by this compound has been shown to enhance the chemosensitivity of gastric cancer cells to cisplatin.[2][3]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to modulate the MAPK pathway, contributing to its anti-cancer activity. Specifically, this compound treatment leads to a decrease in the activity of extracellular signal-regulated kinase-1/2 (ERK1/2) and p38-MAPK.[1][2]

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| AGS | Gastric Carcinoma | 3.487 | [1] |

| HGC-27 | Gastric Carcinoma | 2.343 | [1] |

| MKN-45 | Gastric Carcinoma | 2.78 | [1] |

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor efficacy of this compound.

| Cancer Model | Treatment | Outcome | Citation |

| Murine Colon Cancer (C26) | Oral administration of this compound | Significantly inhibited tumor growth and prolonged survival. | [1] |

| Gastric Cancer Xenograft | This compound (50 mg/kg) | Reduced tumor volume and weight. | [1] |

| Gastric Cancer Xenograft | This compound (25 mg/kg) + Cisplatin (1.5 mg/kg) | Enhanced chemosensitivity to cisplatin. | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after this compound treatment.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µM) for 24, 48, or 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the steps for detecting apoptosis using flow cytometry.

-

Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 2.5 µM) for 24 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol describes the general procedure for analyzing protein expression levels.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bax, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest through the modulation of the PI3K/AKT/mTOR and MAPK signaling pathways. The available preclinical data are promising, highlighting its efficacy both in vitro and in vivo. However, further research is warranted to expand the scope of its evaluation across a broader range of cancer types. More comprehensive quantitative data on protein expression changes and in vivo tumor growth dynamics are needed to fully elucidate its therapeutic potential. To date, no clinical trials involving this compound for cancer treatment have been registered, indicating that its journey from a promising natural compound to a clinically approved therapeutic is still in its early stages. Future studies should focus on detailed pharmacokinetic and pharmacodynamic profiling, as well as combination therapies to enhance its anti-cancer efficacy.

References

- 1. This compound, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

Deltonin: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltonin, a steroidal saponin, has emerged as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-angiogenic activity of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development. This compound exerts its effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells, leading to the suppression of key angiogenic processes including proliferation, migration, invasion, and tube formation.[1]

Core Mechanism of Action: Inhibition of VEGFR2 Signaling

This compound's primary anti-angiogenic activity stems from its ability to interfere with the VEGF/VEGFR2 signaling cascade, a critical pathway in angiogenesis.[1] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the growth of new blood vessels.[3] this compound has been shown to block the VEGF-triggered phosphorylation of VEGFR2, the main receptor for VEGF in endothelial cells.[1] This inhibition sets off a cascade of downstream effects, ultimately suppressing the key cellular processes required for angiogenesis.

The binding of VEGF to VEGFR2 normally triggers a series of intracellular signaling events. This compound disrupts this by inhibiting the phosphorylation of several key downstream molecules:[1]

-

Src family kinase (Src): A non-receptor tyrosine kinase involved in cell growth and migration.

-

Focal adhesion kinase (FAK): A kinase that plays a central role in cell adhesion and migration.

-

Extracellular signal-related kinase (Erk1/2): A key component of the MAPK signaling pathway that regulates cell proliferation and differentiation.

-

AKT kinase (Akt): A serine/threonine kinase that promotes cell survival and growth.

Interestingly, while this compound inhibits the phosphorylation of these pro-angiogenic molecules, it has been observed to increase the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK), a protein often associated with cellular stress and apoptosis.[1]

Signaling Pathway Diagram

Caption: this compound inhibits angiogenesis by blocking VEGF-induced VEGFR2 phosphorylation.

Quantitative Data on Anti-Angiogenic Effects

The inhibitory effects of this compound on various aspects of angiogenesis have been quantified in vitro using Human Umbilical Vein Endothelial Cells (HUVECs).

| Assay | Cell Line | Treatment | Key Findings | Reference |

| Cell Proliferation | HUVECs | This compound | Dose-dependent inhibition of HUVEC proliferation. | [1] |

| Cell Migration | HUVECs | This compound | Significant inhibition of HUVEC migration. | [1] |

| Cell Invasion | HUVECs | This compound | Significant inhibition of HUVEC invasion. | [1] |

| Tube Formation | HUVECs | This compound | Significant inhibition of HUVEC tube formation on Matrigel. | [1] |

| In Vivo Angiogenesis | Mouse Model | This compound | Inhibition of VEGF-induced blood vessel formation. | [1] |

| Western Blot Analysis | HUVECs | This compound + VEGF | Blocked VEGF-triggered phosphorylation of VEGFR2, Src, FAK, Erk1/2, and Akt. Increased phosphorylation of p38MAPK. | [1] |

Note: Specific IC50 values and percentage inhibition data require access to the full-text research articles.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-angiogenic effects of this compound. These protocols are based on standard techniques in angiogenesis research.

HUVEC Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

HUVEC Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Protocol:

-

Cell Seeding: Seed HUVECs in a 6-well plate and grow them to full confluency.

-

Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing various concentrations of this compound.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

HUVEC Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Chamber Preparation: Coat the upper chamber of a Transwell insert (with a porous membrane) with a thin layer of Matrigel.

-

Cell Seeding: Seed HUVECs in the upper chamber in serum-free medium containing various concentrations of this compound.

-

Chemoattractant: Add a chemoattractant (e.g., medium with VEGF) to the lower chamber.

-

Incubation: Incubate the plate for a specific duration (e.g., 24 hours) to allow for cell invasion.

-

Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane.

-

Data Analysis: Count the number of invaded cells in several random fields under a microscope.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Protocol:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubation: Incubate the plate for a few hours (e.g., 4-6 hours) to allow for tube formation.

-

Image Acquisition: Capture images of the tube-like structures using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylation status.

Protocol:

-

Cell Treatment and Lysis: Treat HUVECs with this compound and/or VEGF for the specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram

References

Deltonin: A Comprehensive Technical Guide to its Anti-Cancer Effects in Colon Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltonin, a steroidal saponin, has emerged as a promising natural compound in oncology research, demonstrating notable cytotoxic and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth overview of the current research on this compound's efficacy and mechanisms of action specifically within colon cancer cell lines. It aims to equip researchers, scientists, and drug development professionals with a comprehensive resource detailing this compound's quantitative effects, the experimental protocols to assess its activity, and the signaling pathways it modulates. This guide synthesizes available data to facilitate further investigation into this compound's therapeutic potential for colorectal cancer.

Quantitative Effects of this compound on Colon Cancer Cell Lines

This compound exhibits significant anti-proliferative activity against a panel of human and murine colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines, highlighting its cytotoxic potential.

Table 1: IC50 Values of this compound in Colon Cancer Cell Lines [1]

| Cell Line | Organism | IC50 (µM) |

| SW480 | Human | 1.3 |

| SW620 | Human | 1.29 |

| LOVO | Human | 2.11 |

| C26 | Murine | 1.22 |

Data sourced from MedchemExpress, based on in-house assays.

In the murine C26 colon cancer cell line, this compound has been shown to induce a concentration-dependent G2/M phase arrest and apoptosis.[2]

Key Signaling Pathways Modulated by this compound

Current research indicates that this compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in colon cancer cells.[2] This programmed cell death is initiated through the intrinsic pathway, characterized by the following molecular changes:

-

Upregulation of Pro-apoptotic Proteins: Increased expression of Bax.[2]

-

Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2.[2]

-

Activation of Caspase Cascade: Activation of caspase-3 and caspase-9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[2]

References

Deltonin in Gastric Cancer Models: A Technical Guide

This guide provides an in-depth overview of the current research on deltonin, a natural steroidal saponin, as a potential therapeutic agent in gastric cancer. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its mechanism of action, experimental data, and relevant methodologies.

Executive Summary

This compound, an active compound derived from Dioscorea zingiberensis C.H. Wright, has demonstrated significant anti-cancer properties in various malignancies.[1][2][3] Recent studies have elucidated its role in gastric cancer, where it has been shown to inhibit cell proliferation, induce apoptosis, and enhance the chemosensitivity of cancer cells to standard therapeutic agents like cisplatin.[1][2][4][5] The primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR and p38-MAPK signaling pathways.[1][4][5][6] This document synthesizes the available quantitative data, details the experimental protocols used in these studies, and provides visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value | Treatment Conditions |

| AGS | MTT Assay | IC50 | 3.487 µM | 24-hour treatment[1][3] |

| HGC-27 | MTT Assay | IC50 | 2.343 µM | 24-hour treatment[1][3] |

| MKN-45 | MTT Assay | IC50 | 2.78 µM | 24-hour treatment[1][3] |

| AGS, HGC-27, MKN-45 | Flow Cytometry | Apoptosis | Increased | 2.5 µM this compound for 24 hours[1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models

| Treatment Group | Dosage | Outcome |

| This compound | 50 mg/kg | Reduced tumor volume and weight[1][7] |

| Cisplatin | 3 mg/kg | Reduced tumor volume and weight[1][7] |

| This compound + Cisplatin | 25 mg/kg + 1.5 mg/kg | Synergistically reduced tumor volume and weight[1][7] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's effect on gastric cancer.

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Gastric cancer cell lines (AGS, HGC-27, MKN-45) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and cultured overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, 20 µM) for 24 hours.[1]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group, and the IC50 value is calculated.

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with the desired concentration of this compound (e.g., 2.5 µM) for 24 hours.[1]

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-PI Apoptosis Detection Kit).[1]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour.

-

Data Analysis: The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is quantified.

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from treated and untreated cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., Bax, Bid, Bad, Fas, Rad51, MDM2, p-PI3K, p-AKT, p-mTOR, p-p38 MAPK) overnight at 4°C.[1][3][5]

-

Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software.

In Vivo Xenograft Model

-

Cell Implantation: Nude mice are subcutaneously injected with gastric cancer cells (e.g., HGC-27) to establish tumors.

-

Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups (e.g., saline control, this compound, cisplatin, combination therapy).[1][7]

-

Tumor Measurement: Tumor volume is measured periodically (e.g., every 4 days) using calipers.

-

Endpoint Analysis: After a set period (e.g., 28 days), mice are euthanized, and tumors are excised and weighed.[7] Body weight is also monitored throughout the study.[7]

-

Immunohistochemistry/Immunofluorescence: Tumor tissues can be further analyzed for protein expression levels (e.g., p-PI3K, p-AKT, p-mTOR, p-p38 MAPK) by immunohistochemistry or immunofluorescence.[7]

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying this compound in gastric cancer.

References

- 1. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 4. wjgnet.com [wjgnet.com]

- 5. This compound enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

- 7. wjgnet.com [wjgnet.com]

Deltonin's Activity in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltonin, a steroidal saponin, has demonstrated significant cytotoxic effects against breast cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its ability to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and modulation of the ERK/AKT signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts in oncology.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with high efficacy and specificity is a critical area of research. This compound, a natural compound isolated from Dioscorea zingiberensis Wright, has emerged as a promising candidate due to its potent anti-cancer properties. This guide focuses on the molecular mechanisms through which this compound exerts its effects on breast cancer cells, with a particular emphasis on the triple-negative breast cancer cell line, MDA-MB-231.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound on breast cancer cells are dose- and time-dependent. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Cytotoxicity of this compound on MDA-MB-231 Breast Cancer Cells

| Treatment Duration | This compound Concentration (µM) | Cell Viability (% of Control) | Inhibition Ratio (%) |

| 24 hours | 0 | 100 | 0 |

| 1 | 85.2 | 14.8 | |

| 2 | 55.4 | 44.6 | |

| 4 | 28.1 | 71.9 | |

| 8 | 10.6 | 89.4 |

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (24-hour treatment) [1]

| This compound Concentration (µM) | Apoptotic Cells (%) |

| 0 (Control) | 2.5 |

| 1.25 | 15.6 |

| 2.5 | 45.8 |

| 5 | 75.7 |

Core Mechanism of Action: Induction of Apoptosis

This compound's primary mechanism of action in breast cancer cells is the induction of apoptosis, a form of programmed cell death. This process is initiated by the generation of intracellular reactive oxygen species (ROS).

ROS-Mediated Mitochondrial Dysfunction

Treatment of MDA-MB-231 cells with this compound leads to a time-dependent increase in intracellular ROS levels.[2] This oxidative stress triggers the depolarization of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[2][3]

Modulation of Apoptotic Proteins

The this compound-induced apoptotic cascade involves the regulation of key proteins in the Bcl-2 family and the activation of caspases. Specifically, this compound treatment results in:

-

Activation of Caspase-3 and Caspase-8: Executioner and initiator caspases, respectively.[2][3]

-

Cleavage of Poly (ADP-ribose) Polymerase (PARP): A substrate of activated caspase-3, leading to its inactivation and facilitating cell death.[2][3]

Inhibition of ERK/AKT Signaling Pathway

This compound has been shown to decrease the phosphorylation levels of both extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), two key regulators of cell survival and proliferation.[2][3] The inhibition of these pro-survival signaling pathways further contributes to the apoptotic effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

The Pharmacological Profile of Deltonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltonin, a steroidal saponin isolated from the rhizomes of Dioscorea zingiberensis, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, available quantitative data, and detailed experimental protocols. The primary therapeutic potential of this compound, as indicated by current research, lies in its ability to induce apoptosis and inhibit angiogenesis in various cancer models. Its molecular mechanism involves the modulation of critical signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic applications of this compound.

Introduction

Steroidal saponins, a class of naturally occurring glycosides, are widely distributed in the plant kingdom and are known for their diverse pharmacological activities. This compound, derived from Dioscorea zingiberensis, has been the subject of increasing scientific interest due to its potent cytotoxic effects against cancer cells. This guide synthesizes the current knowledge on this compound, presenting its pharmacological characteristics in a structured and detailed manner to facilitate further research and development.

Anti-Cancer Activity

The primary pharmacological effect of this compound documented in the scientific literature is its anti-cancer activity. This activity is multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of new blood vessel formation (angiogenesis) in tumors.

Cytotoxicity and Anti-proliferative Effects

This compound exhibits significant cytotoxic effects across a range of cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| C26 | Murine Colon Carcinoma | 1.22 | [1] |

| SW480 | Human Colon Adenocarcinoma | 1.3 | [1] |

| SW620 | Human Colon Adenocarcinoma | 1.29 | [1] |

| LOVO | Human Colon Adenocarcinoma | 2.11 | [1] |

| AGS | Human Gastric Adenocarcinoma | 3.487 | |

| HGC-27 | Human Gastric Cancer | 2.343 | |

| MKN-45 | Human Gastric Cancer | 2.78 | |

| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified |

Mechanism of Action

This compound's anti-cancer effects are primarily attributed to its ability to induce apoptosis and inhibit angiogenesis through the modulation of key signaling pathways.

This compound promotes apoptosis in cancer cells through the intrinsic and extrinsic pathways. This is characterized by:

-

Alteration of Apoptotic Proteins: Upregulation of pro-apoptotic proteins such as Bax and Bak, and downregulation of the anti-apoptotic protein Bcl-2.

-

Caspase Activation: Activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3.

-

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Mitochondrial Dysfunction: Induction of reactive oxygen species (ROS) generation and depolarization of the mitochondrial membrane potential.

This compound has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis. This is achieved by:

-

Inhibition of VEGFR2 Signaling: this compound blocks the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in the angiogenic signaling cascade.

-

Downregulation of Pro-angiogenic Factors: It suppresses the expression of pro-angiogenic factors.

This compound exerts its anti-cancer effects by targeting two major signaling pathways that are often dysregulated in cancer: the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. By inhibiting these pathways, this compound disrupts signals that promote cell proliferation, survival, and angiogenesis.

Pharmacokinetics

Currently, there is limited publicly available information on the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. A study on the toxicity of steroidal saponins from Dioscorea zingiberensis indicated that diosgenin is the main metabolite found in the serum of rats. However, specific data on the bioavailability, half-life, and metabolic pathways of this compound are yet to be established. Further research in this area is crucial for the clinical development of this compound.

Other Pharmacological Activities

While the primary focus of research on this compound has been its anti-cancer properties, other steroidal saponins from Dioscorea zingiberensis have been reported to possess anti-inflammatory effects. The potential of this compound in other therapeutic areas, such as inflammatory diseases, remains an open area for investigation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's pharmacological profile.

Cell Viability Assessment (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method is used to detect and quantify apoptosis in this compound-treated cells using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways following this compound treatment.